3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O2S2/c25-21-18-8-4-5-9-20(18)31-22(21)23(28)27-24-26-19(14-30-24)15-10-12-17(13-11-15)29-16-6-2-1-3-7-16/h1-14H,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQNNWOUCMKJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis and Structural Characteristics
This compound is synthesized through a multi-step process involving the reaction of various aromatic and heterocyclic compounds. The structural formula indicates the presence of a benzothiophene core substituted with a thiazole moiety and a phenoxyphenyl group, which may contribute to its biological properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds related to thiazole derivatives. For instance, derivatives with similar structures have demonstrated activity against Candida albicans and Candida parapsilosis. The structure-activity relationship (SAR) indicates that electronegative substituents like chlorine enhance antifungal activity significantly. In vitro tests showed that certain thiazole derivatives inhibited ergosterol synthesis, a crucial component of fungal cell membranes, thereby exhibiting antifungal effects comparable to established antifungal agents like ketoconazole .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity, with IC50 values indicating effective concentrations that minimize toxicity towards normal cells. For example, related compounds showed IC50 values ranging from 148 μM to over 1000 μM against NIH/3T3 cell lines, suggesting a favorable therapeutic window .
Table 1: Biological Activity Summary
| Compound | Activity Type | Target Organism/Cell Line | IC50 (μM) |
|---|---|---|---|
| This compound | Antifungal | Candida parapsilosis | Not specified |
| Related thiazole derivative | Cytotoxicity | NIH/3T3 | 148.26 - >1000 |
Case Studies and Applications
In one notable study, thiazole derivatives were screened for their antifungal properties using modified EUCAST protocols. Compounds exhibiting promising results were further analyzed for their mechanism of action, particularly their interaction with the enzyme CYP51 involved in ergosterol biosynthesis. The docking studies indicated that these compounds bind effectively within the active site of CYP51, which is critical for their antifungal mechanism .
Additionally, in silico studies have been conducted to predict the pharmacokinetics and drug-likeness of these compounds. Parameters such as absorption, distribution, metabolism, and excretion (ADME) were evaluated to assess their viability as therapeutic agents .
Q & A
Basic: What are the key synthetic steps and optimization strategies for synthesizing 3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide?
The synthesis involves a multi-step route:
Formation of the thiazole ring : Cyclization of 4-(4-phenoxyphenyl)thiazole-2-amine with a benzothiophene precursor under reflux conditions.
Carboxamide coupling : Reaction of the intermediate with 3-chloro-1-benzothiophene-2-carbonyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous DMF.
Optimization : Critical parameters include temperature control (70–90°C for cyclization), solvent selection (e.g., THF for amide coupling), and catalyst use (e.g., DMAP). Yield and purity are monitored via HPLC and TLC.
Characterization : Confirm structure using -NMR, -NMR, and IR spectroscopy to validate functional groups (e.g., carbonyl stretch at ~1650 cm) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability) across studies?
Contradictions often arise from assay conditions or target specificity. Methodological solutions include:
- Standardized assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis studies).
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and in vitro kinase assays (e.g., MAPK1 inhibition) .
- Data normalization : Adjust for batch effects (e.g., solvent purity, cell passage number) using statistical tools like ANOVA.
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : -NMR detects aromatic protons (δ 7.2–8.1 ppm) and thiazole protons (δ 8.3 ppm). -NMR confirms carbonyl carbons (~170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 475.04).
- HPLC : Purity >95% with C18 columns (acetonitrile/water gradient).
Advanced: How to design experiments to investigate the compound’s interaction with MAPK1 using computational and biochemical approaches?
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to MAPK1’s ATP-binding pocket. Key residues: Lys52, Glu62.
In vitro kinase assays : Measure IC via ADP-Glo™ Kinase Assay (Promega) under varying ATP concentrations (1–100 µM).
Binding kinetics : Surface plasmon resonance (SPR) with immobilized MAPK1 to calculate (equilibrium dissociation constant) .
Advanced: What are best practices for X-ray crystallography analysis of this compound?
- Crystallization : Use vapor diffusion with PEG 3350 as precipitant. Optimize pH (6.5–7.5) and temperature (4°C).
- Data collection : Collect high-resolution (<1.5 Å) data at synchrotron facilities.
- Refinement : SHELXL for structure refinement; validate with R (<0.25).
- Visualization : ORTEP-3 for thermal ellipsoid plots and intermolecular interaction mapping (e.g., π-π stacking between benzothiophene and thiazole rings) .
Basic: How to assess the compound’s stability under physiological conditions for in vitro studies?
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24–72 hours. Monitor degradation via LC-MS.
- Thermal stability : DSC (differential scanning calorimetry) to determine melting point (>200°C) and decomposition profile.
- Light sensitivity : Store in amber vials; assess photodegradation under UV/visible light .
Advanced: What strategies can elucidate structure-activity relationships (SAR) for analogs with modified phenoxyphenyl or thiazole groups?
Analog synthesis : Replace phenoxyphenyl with fluorophenyl or methyl groups (see ).
Biological testing : Compare IC against cancer cell lines (e.g., MCF-7, A549).
Computational modeling : QSAR (quantitative SAR) using MOE or COMSIA to correlate substituent electronegativity with activity .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
- Formulation : Use co-solvents (e.g., DMSO:PEG 400, 1:4) or liposomal encapsulation.
- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity.
- In silico screening : Predict logP and solubility via ChemAxon or ACD/Labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
